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Abstract
CBP/p300-IN-5 is a potent and selective small molecule inhibitor of the homologous histone

acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These enzymes are critical

transcriptional co-activators that play a central role in regulating gene expression through the

acetylation of histone and non-histone proteins. Dysregulation of CBP/p300 activity is

implicated in various pathologies, particularly cancer, making them attractive therapeutic

targets. This document provides a comprehensive technical overview of the function of

CBP/p300-IN-5, including its mechanism of action, quantitative inhibitory data, and detailed

protocols for its evaluation.

Introduction to CBP/p300 Function
The CREB-binding protein (CBP) and the E1A binding protein p300 are highly homologous

transcriptional co-activators essential for a multitude of cellular processes, including

proliferation, differentiation, and apoptosis.[1] They function as scaffolds, interacting with

numerous transcription factors, and as enzymes, catalyzing the transfer of an acetyl group from

acetyl-CoA to lysine residues on histone tails.[1] This acetylation neutralizes the positive charge

of histones, leading to a more relaxed chromatin structure that is permissive for transcription.[1]

A key substrate for CBP/p300 is histone H3 at lysine 27 (H3K27), and the resulting H3K27ac

mark is a hallmark of active enhancers and promoters.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1666934?utm_src=pdf-interest
https://www.benchchem.com/product/b1666934?utm_src=pdf-body
https://www.benchchem.com/product/b1666934?utm_src=pdf-body
https://en.wikipedia.org/wiki/P300-CBP_coactivator_family
https://en.wikipedia.org/wiki/P300-CBP_coactivator_family
https://en.wikipedia.org/wiki/P300-CBP_coactivator_family
https://diabetesjournals.org/diabetes/article/67/3/412/40004/The-p300-and-CBP-Transcriptional-Coactivators-Are
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action of CBP/p300-IN-5
CBP/p300-IN-5 exerts its biological effects by directly inhibiting the histone acetyltransferase

(HAT) activity of both CBP and p300. By binding to the catalytic domain of these enzymes, it

prevents the acetylation of their substrates, leading to a decrease in histone acetylation, most

notably H3K27ac. This results in a more condensed chromatin state at specific gene loci,

repressing the transcription of genes regulated by CBP/p300. In malignant contexts, this can

lead to the downregulation of oncogenes, cell cycle arrest, and induction of apoptosis.

Quantitative Biological Activity
The following tables summarize the key in vitro and in vivo activities of CBP/p300-IN-5.

Table 1: In Vitro Inhibitory Activity of CBP/p300-IN-5

Assay Type Target/Cell Line IC50 (nM) Reference

Histone

Acetyltransferase

(HAT) Assay

p300/CBP 18.8 [3][4]

Cellular H3K27

Acetylation
PC-3 cells 4.6 [3]

Cell Proliferation LNCaP-FGC cells 14.8 [3]

Table 2: In Vivo Efficacy of CBP/p300-IN-5

Xenograft
Model

Cancer Type Dosage
Tumor Growth
Inhibition (%)

Reference

SuDHL-8 B-cell lymphoma 7.5 mg/kg/day 62 [3]

22RV1 Prostate Cancer 7.5 mg/kg/day 48 [3]
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Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
(Radiometric)
This protocol is adapted from a standard radiometric filter-binding assay to measure the

transfer of a radiolabeled acetyl group to a histone peptide substrate.

Materials:

Recombinant human p300 or CBP (catalytic domain).

Histone H4 peptide (e.g., amino acids 2-24).

[³H]-Acetyl-CoA.

1X HAT Assay Buffer.

CBP/p300-IN-5 (or other inhibitors) dissolved in DMSO.

P81 phosphocellulose paper.

5% Trichloroacetic acid (TCA).

Acetone.

Scintillation fluid and counter.

Procedure:

Prepare a HAT Assay Cocktail containing 1X HAT Assay Buffer, Histone H4 peptide, and

[³H]-Acetyl-CoA.

In a microcentrifuge tube, add the desired amount of recombinant p300/CBP enzyme.

Add varying concentrations of CBP/p300-IN-5 or DMSO (vehicle control) to the tubes and

pre-incubate for 10 minutes at 30°C.

Initiate the reaction by adding 50 µL of the HAT Assay Cocktail to each tube.
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Incubate the reaction at 30°C for 30 minutes with shaking.

Spot 15 µL of each reaction mixture onto a P81 phosphocellulose paper square.

Wash the P81 papers three times for five minutes each in 5% TCA to remove unincorporated

[³H]-Acetyl-CoA.

Perform a final wash with acetone for 3 minutes to dry the papers.

Place each paper square into a scintillation vial with scintillation fluid.

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Calculate the percent inhibition for each concentration of CBP/p300-IN-5 relative to the

DMSO control and determine the IC50 value.

Cellular Histone H3K27 Acetylation Assay (Western Blot)
This protocol describes the measurement of H3K27 acetylation levels in cells treated with

CBP/p300-IN-5.

Materials:

PC-3 or other suitable cancer cell line.

Cell culture medium and supplements.

CBP/p300-IN-5 dissolved in DMSO.

RIPA lysis buffer with protease and phosphatase inhibitors.

BCA protein assay kit.

SDS-PAGE gels and running buffer.

PVDF membrane and transfer buffer.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Primary antibodies: anti-H3K27ac and anti-total Histone H3 (loading control).

HRP-conjugated secondary antibody.

Enhanced chemiluminescence (ECL) substrate.

Procedure:

Seed PC-3 cells in 6-well plates and allow them to adhere overnight.

Treat cells with increasing concentrations of CBP/p300-IN-5 (e.g., 0-1000 nM) for a specified

time (e.g., 24 hours). Include a DMSO vehicle control.

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

Harvest the lysates and centrifuge to pellet cell debris.

Determine the protein concentration of the supernatant using a BCA assay.

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane for 1 hour at room temperature in blocking buffer.

Incubate the membrane with primary antibodies against H3K27ac and total H3 overnight at

4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.

Quantify band intensities and normalize the H3K27ac signal to the total H3 signal to

determine the dose-dependent inhibition.
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Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP

present, which signals the presence of metabolically active cells.

Materials:

LNCaP-FGC or other cancer cell line.

96-well clear-bottom, opaque-walled plates.

CellTiter-Glo® Luminescent Cell Viability Assay kit.

CBP/p300-IN-5 dissolved in DMSO.

Luminometer.

Procedure:

Seed cells at an appropriate density (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow

them to attach overnight.

Prepare a serial dilution of CBP/p300-IN-5 in cell culture medium.

Treat the cells with the diluted compound or DMSO (vehicle control) and incubate for a

specified period (e.g., 72 hours).

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each

well.

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate-reading luminometer.
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Calculate the percent viability relative to the DMSO control and determine the IC50 value for

cell growth inhibition.

In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CBP/p300-
IN-5 in a mouse xenograft model.[3]

Materials:

Female SCID (Severe Combined Immunodeficient) mice.

22RV1 prostate cancer cells (or other suitable cell line).

Matrigel (optional).

CBP/p300-IN-5 formulation for oral or intraperitoneal administration.

Vehicle control for the drug formulation.

Calipers for tumor measurement.

Procedure:

Subcutaneously inoculate approximately 1-5 x 10⁶ 22RV1 cells, often mixed with Matrigel,

into the right hind flank of each mouse.

Monitor the mice regularly for tumor growth.

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment

and control groups.

Administer CBP/p300-IN-5 (e.g., 7.5 mg/kg/day) and the vehicle control to the respective

groups via the chosen route of administration (e.g., oral gavage).

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

using the formula: (Length x Width²)/2.

Monitor the body weight of the mice as an indicator of toxicity.
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Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the

control group reach a specified endpoint.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and pharmacodynamic analysis (e.g., Western blot for H3K27ac).

Calculate the percent tumor growth inhibition for the treatment group compared to the

vehicle control group.

Conclusion
CBP/p300-IN-5 is a valuable research tool and a potential therapeutic candidate that functions

by potently inhibiting the HAT activity of CBP and p300. This leads to reduced histone

acetylation, transcriptional repression of key oncogenes, and subsequent inhibition of cancer

cell proliferation and tumor growth. The experimental protocols detailed herein provide a

framework for the comprehensive evaluation of CBP/p300-IN-5 and other inhibitors targeting

this critical class of enzymes. Further investigation into the therapeutic potential of CBP/p300-
IN-5 is warranted, particularly in cancers identified as being dependent on CBP/p300 activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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